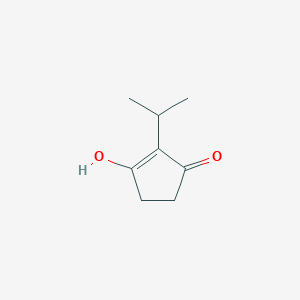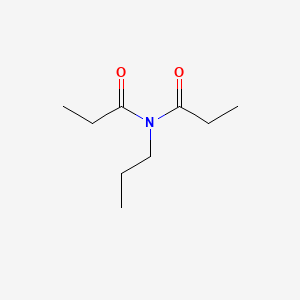
N-Propanoyl-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propanoyl-N-propylpropanamide is an organic compound with the molecular formula C6H13NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH2COCl+CH3CH2CH2NH2→CH3CH2CONHCH2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: Propionic acid and propylamine.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Applications De Recherche Scientifique
N-Propanoyl-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-Propylacetamide: An amide with a similar structure but different substituents.
N-Butylpropanamide: An amide with a longer alkyl chain.
Uniqueness
N-Propanoyl-N-propylpropanamide is unique due to its specific combination of propionyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other amides may not be suitable.
Propriétés
Numéro CAS |
10601-71-5 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-propanoyl-N-propylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3 |
Clé InChI |
VVBABNGTISDSMC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)CC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



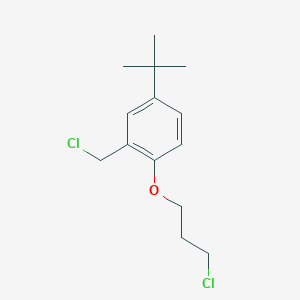
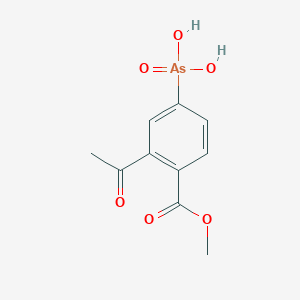



![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

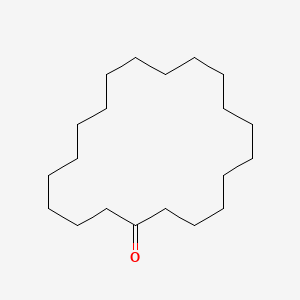
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

